Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl

Lipophilicity Bioisostere Medicinal Chemistry

Procure Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride (CAS 1983895-88-0) for your medicinal chemistry program. This >95% pure, Cbz-protected spirocyclic amine is a conformationally constrained piperidine bioisostere, uniquely offering orthogonal deprotection under acidic conditions. It provides a direct route to elaborate STAT3-binding motifs and serves as a differentiated, rigid linker for PROTAC development. Choose this pre-protected building block to bypass de novo core synthesis and avoid the synthetic complications of monocyclic amine replacements.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
Cat. No. B13060087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl
Molecular FormulaC14H19ClN2O2
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESC1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.Cl
InChIInChI=1S/C14H18N2O2.ClH/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H
InChIKeyPBGHLEOOSJEMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Azaspiro[3.3]heptan-5-ylcarbamate HCl: Procurement-Ready Description and Compound Class


Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride (CAS 1983895-88-0, MF C14H19ClN2O2, MW 282.76 g/mol, purity ≥95%) is a conformationally constrained, Cbz-protected spirocyclic amine building block belonging to the 2-azaspiro[3.3]heptane family . This structural class serves as a rigid piperidine bioisostere in medicinal chemistry, where the 90° twist imparted by the spiro[3.3]heptane core distinguishes its exit-vector geometry from that of classical six-membered heterocycles [1]. The benzyl carbamate (Cbz) protecting group at the 5-amino position, delivered as the hydrochloride salt, provides enhanced bench stability and facilitates selective, orthogonal deprotection during multi-step synthetic sequences [2].

Why Benzyl 2-Azaspiro[3.3]heptan-5-ylcarbamate HCl Cannot Be Replaced by Generic Piperidine or Boc Analogues


Substituting a standard piperidinyl carbamate for Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl introduces three simultaneous alterations—loss of the spiro[3.3]heptane conformational constraint, altered lipophilicity (±0.5 logD7.4 shift), and changed protecting-group orthogonality—that can confound structure–activity relationships, compromise metabolic stability, and complicate synthetic routes [1]. Matched molecular pair analysis across the AstraZeneca compound collection demonstrates that N-linked 2-azaspiro[3.3]heptanes systematically shift logD7.4 by +0.2 to +0.5 relative to their piperidine counterparts, meaning a generic replacement alters partitioning behavior even when the functional groups are identical [2]. Furthermore, exchanging the Cbz group for Boc removes acid-stable orthogonal protection, potentially forcing redesign of entire synthetic sequences in multi-step medicinal chemistry programs [3].

Quantitative Differentiation Evidence for Benzyl 2-Azaspiro[3.3]heptan-5-ylcarbamate HCl Procurement Decisions


LogD7.4 Lipophilicity Shift: 2-Azaspiro[3.3]heptane Core vs Piperidine

The N-linked 2-azaspiro[3.3]heptane core systematically increases logD7.4 by +0.2 to +0.5 relative to an identically substituted piperidine, as established by matched molecular pair analysis of the AstraZeneca compound collection [1]. This stands in contrast to most other azaspiro[3.3]heptane sub-classes (e.g., 2-oxa-6-azaspiro[3.3]heptanes, which decrease logD7.4 by −0.17 to −0.75 [1]), making N-linked 2-azaspiro[3.3]heptanes a distinct tool for co-modulating lipophilicity and basicity when replacing a piperidine ring.

Lipophilicity Bioisostere Medicinal Chemistry

Metabolic Stability in Human Liver Microsomes: 2-Azaspiro[3.3]heptane vs Piperidine and 1-Azaspiro[3.3]heptane Isomers

In a direct head-to-head comparison using bupivacaine-derived model compounds, the piperidine parent (57) exhibited low intrinsic clearance (CLint = 14 μL min⁻¹ mg⁻¹), while the 2-azaspiro[3.3]heptane analogue (58) showed markedly increased clearance (CLint = 53 μL min⁻¹ mg⁻¹), and the isomeric 1-azaspiro[3.3]heptane (59) displayed intermediate clearance (CLint = 32 μL min⁻¹ mg⁻¹) [1]. Half-life rankings paralleled these trends: t₁/₂ = 31 min (2-azaspiro 58) vs t₁/₂ = 52 min (1-azaspiro 59) [1]. This establishes that the 2-azaspiro[3.3]heptane core is metabolically distinguishable from both piperidine and its 1-aza isomer.

Metabolic Stability Microsomal Clearance ADME

Aqueous Solubility Enhancement: Spiro[3.3]heptane Core vs Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes consistently exhibit higher aqueous solubility than their monocyclic cyclohexane counterparts, even when logP values are closely matched . The Angewandte Chemie 2010 study reported intrinsic solubility improvements of up to an order of magnitude for certain matched pairs—e.g., tert-butyl carbamates 29 (cyclohexane-derived) and 6 (spiro[3.3]heptane) display approximately 10-fold solubility difference . The hydrochloride salt form of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate further amplifies this advantage, as salt formation strategies are well-established to enhance aqueous solubility of azaspiro products .

Aqueous Solubility Physicochemical Properties Drug Design

Cbz vs Boc Orthogonal Protection: Enabling Multi-Step Synthetic Routes Without Protecting-Group Interference

The benzyl carbamate (Cbz) group on the 5-amino position of the 2-azaspiro[3.3]heptane scaffold is stable to acidic conditions that cleave Boc groups (e.g., TFA in DCM, HCl in dioxane) and is removed under neutral, orthogonal hydrogenolysis conditions (Pd/C or Pd black, H₂) . Conversely, Cbz groups require significantly stronger acidic conditions (e.g., HBr/AcOH) for acidolytic cleavage than Boc groups, providing a clear orthogonality window [1]. This contrasts with the Boc-protected analogue (tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl, CAS 1801767-45-2 ), which would be cleaved during acidic steps where Cbz survives.

Protecting Group Orthogonality Synthetic Chemistry Cbz Stability

STAT3 Inhibitor Pharmacophore Potency: 2-Azaspiro[3.3]heptane Core Delivers Nanomolar IC50 in Patent-Exemplified Series

STAT3-IN-37 (Compound 101), a 2-azaspiro[3.3]heptane derivative disclosed in WO2024182693A1, inhibits STAT3 with IC50 = 15 nM in a DNA-HTRF biochemical assay and IC50 = 2 nM in a human whole-blood SOCS3 qPCR functional assay [1]. This potency places the 2-azaspiro[3.3]heptane scaffold among the highest-affinity STAT3 inhibitor chemotypes reported, with the spirocyclic core providing the conformational rigidity necessary for optimal SH2-domain binding [1]. Patent claims encompass 2-azaspiro[3.3]heptane derivatives broadly, establishing the core as a privileged scaffold for STAT3-targeted anticancer programs [2].

STAT3 Inhibition Cancer Therapeutics Oncology

5-Position Regiochemistry: Differentiated Exit Vector Geometry vs 6-Substituted Regioisomer

The 5-substituted 2-azaspiro[3.3]heptane regioisomer (CAS 1352546-84-9 free base; CAS 1983895-88-0 HCl) positions the Cbz-amino group on the spiro carbon adjacent to the ring junction, producing an exit vector with an N–C(spiro) distance of approximately 1.3 Å longer and a 90° angular displacement compared to a 2-substituted piperidine [1]. The 6-substituted regioisomer (benzyl 2-azaspiro[3.3]heptan-6-ylcarbamate, CAS 1440962-13-9 ) places the Cbz-amino group one carbon further from the spiro center, altering the distance and dihedral angle of the amine terminus relative to the ring nitrogen. This regiochemical distinction translates into differential target binding when the spiro[3.3]heptane is used as a central scaffold rather than a terminal group [1].

Exit Vector Geometry Regiochemistry Conformational Design

High-Value Application Scenarios for Benzyl 2-Azaspiro[3.3]heptan-5-ylcarbamate HCl Based on Differentiated Evidence


STAT3-Targeted Oncology Programs: Rapid SAR Expansion Around the 2-Azaspiro[3.3]heptane Pharmacophore

As disclosed in WO2024182693A1, STAT3-IN-37 achieves IC50 = 2–15 nM against STAT3 . Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl provides the pre-protected 5-amino-2-azaspiro[3.3]heptane building block, allowing medicinal chemistry teams to directly elaborate the Cbz-protected amine into diverse STAT3-binding motifs without constructing the spiro[3.3]heptane core de novo. The logD7.4 shift of +0.2–0.5 relative to a piperidine analog [1] can be exploited to fine-tune permeability for oral bioavailability optimization in this oncology indication.

PROTAC Linker Development: Conformationally Constrained Spirocyclic Scaffold for Targeted Protein Degradation

Cbz-protected azaspiro[3.3]heptane building blocks are established PROTAC linkers (e.g., Cbz-azaspiro[3.3]heptane-OH, MedChemExpress Cat. HY-W057967 ). The 5-amino variant offers a differentiated amine attachment point, positioning the E3 ligase ligand and target-protein ligand with a 90° angular offset relative to piperidine-based linkers [1]. The acid-stable Cbz group permits selective deprotection in the presence of Boc-protected intermediates [2], enabling modular PROTAC assembly without protecting-group interference.

Multi-Step Syntheses Requiring Orthogonal Amine Protection: Cbz Survives Steps That Cleave Boc

In synthetic sequences involving both acidic and hydrogenolytic steps, the Cbz group on Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl remains intact under TFA-mediated Boc deprotection (pH < 2, 25 °C) and is cleanly removed later by catalytic hydrogenation (Pd/C, H₂, 1 atm) without affecting acid-labile functionalities [1]. This orthogonality eliminates the need for a separate Cbz installation step and avoids the incompatibility that would arise from using the Boc-protected analog (CAS 1801767-45-2).

Solubility-Challenged Lead Series: Leveraging the Spiro[3.3]heptane Core for Intrinsic Solubility Gains

For lead compounds with aqueous solubility below 10 μM, replacing a cyclohexane or piperidine core with the 2-azaspiro[3.3]heptane scaffold can yield solubility improvements of up to 10-fold based on matched-pair analysis of spiro[3.3]heptane vs monocyclic analogs . The hydrochloride salt form of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate further enhances solubility and provides crystalline handling advantages over the free base [1], making it the preferred physical form for high-throughput experimentation and scale-up.

Quote Request

Request a Quote for Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.